CEP-6800
Description
Properties
CAS No. |
609848-02-4 |
|---|---|
Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
15-(aminomethyl)-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione |
InChI |
InChI=1S/C18H15N3O2/c19-7-8-4-5-12-11(6-8)13-15-14(17(22)21-18(15)23)9-2-1-3-10(9)16(13)20-12/h4-6,20H,1-3,7,19H2,(H,21,22,23) |
InChI Key |
SDXBGOVSVBZDFL-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)C3=C(C4=C(N3)C=CC(=C4)CN)C5=C2C(=O)NC5=O |
Canonical SMILES |
C1CC2=C(C1)C3=C(C4=C(N3)C=CC(=C4)CN)C5=C2C(=O)NC5=O |
Appearance |
yellow solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly. |
solubility |
soluble in DMSO, not soluble in water |
storage |
0 – 4 C for short term (weeks to 1 month) or -20 C for long terms (months to years). |
Synonyms |
CEP6800; CEP 6800; CEP-6800. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CEP-6800 typically involves multi-step organic reactions. The process often starts with the construction of the core scaffold, followed by functional group modifications to introduce the aminomethyl and tetrahydro groups. Common synthetic strategies include cyclization reactions, amination, and hydrogenation under specific conditions such as the use of catalysts, controlled temperatures, and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
CEP-6800 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Hydrogenation of double bonds or reduction of carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Cancer Therapy
The most notable application of CEP-6800 is its role as a chemopotentiating agent in cancer therapy. It has been shown to enhance the cytotoxic effects of several chemotherapeutic agents:
- Temozolomide : In preclinical studies, the combination of this compound with temozolomide resulted in complete regression of U251MG glioblastoma tumors, significantly outperforming temozolomide alone .
- Irinotecan : The combination therapy with irinotecan demonstrated a 60% inhibition of HT29 tumor growth compared to irinotecan alone .
- Cisplatin : When used with cisplatin, this compound caused a 35% reduction in tumor growth in Calu-6 non-small cell lung carcinoma models .
These findings suggest that this compound can effectively increase the therapeutic index of existing chemotherapy regimens.
Molecular Biology Research
This compound serves as a valuable tool compound for studying cellular responses to DNA damage and repair mechanisms. Its ability to modulate PARP activity allows researchers to investigate the roles of PARP enzymes in various biological processes, including apoptosis and cell cycle regulation .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound in different cancer models:
These studies highlight the potential of this compound not only as a therapeutic agent but also as a research tool for understanding cancer biology.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pharmacodynamic Properties
CEP-6800 belongs to the carbazole imide family of PARP inhibitors, distinguishing it structurally from benzamide-based inhibitors like 4-ANI or imidazobenzodiazepines (e.g., ABT-888). Unlike earlier inhibitors, this compound exhibits potent PARP-1/2 inhibition with minimal off-target effects, as evidenced by its ability to attenuate PAR accumulation in tumor xenografts without exacerbating myelotoxicity .
Efficacy in Preclinical Models
Key Comparisons:
- This compound vs. 4-ANI (Non-Selective PARP Inhibitor): In HeLa, NTera2, BxPC3, and U2OS cell lines, this compound and 4-ANI both enhanced cisplatin sensitivity. However, this compound showed superior selectivity, sensitizing pancreatic (BxPC3) and osteosarcoma (U2OS) cells by 3.3- and 1.6-fold, respectively, while 4-ANI had variable effects depending on dosing .
- This compound vs. ABT-888 (Veliparib): ABT-888, a clinical-stage PARP inhibitor, enhanced TMZ efficacy in glioma models but required higher doses for equivalent PARP suppression. This compound achieved comparable tumor growth delay at lower concentrations in HT29 colon cancer xenografts .
- This compound vs. In contrast, this compound potentiated cisplatin in Calu-6 NSCLC xenografts, reducing tumor volume by 60% vs. cisplatin alone .
Cell Line Specificity
This compound’s efficacy varies by tumor type:
- High Sensitivity: Glioblastoma (U251MG), colon carcinoma (HT29), and NSCLC (Calu-6) .
- Low Sensitivity: Cervical (HeLa) and testicular (NTera2) cancers, where PARP inhibition showed negligible chemopotentiation .
Data Tables
Table 1: In Vitro Chemopotentiation by PARP Inhibitors
Table 2: In Vivo Efficacy in Xenograft Models
Research Findings and Clinical Implications
Synergy with Chemotherapy
This compound synergizes with alkylating agents (TMZ), topoisomerase inhibitors (irinotecan), and platinum-based drugs (cisplatin). Mechanistically, it prolongs DNA damage by inhibiting PARP-1-mediated repair, leading to G2/M arrest and apoptosis .
Limitations
- Pharmacokinetics: While this compound showed favorable blood-brain barrier penetration in glioblastoma models, its oral bioavailability in primates was suboptimal compared to prodrugs like CEP-9722 .
Biological Activity
CEP-6800, a poly(ADP-ribose) polymerase (PARP) inhibitor, has garnered attention for its potential in cancer therapy, particularly in enhancing the efficacy of various chemotherapeutic agents. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to illustrate its mechanisms and applications.
Overview of this compound
This compound is designed to inhibit PARP enzymes, which play a critical role in DNA repair mechanisms. By inhibiting PARP, this compound can enhance the cytotoxic effects of DNA-damaging agents such as temozolomide, irinotecan, and cisplatin. This mechanism is particularly relevant in cancer cells that rely on PARP for survival following DNA damage.
The primary action of this compound involves:
- Inhibition of PARP Activity : By blocking PARP enzymes, this compound prevents the repair of single-strand breaks in DNA. This leads to the accumulation of DNA damage and ultimately cell death, especially in cancer cells that are already compromised in their ability to repair DNA.
- Chemopotentiation : this compound has been shown to potentiate the effects of chemotherapeutic agents by enhancing their cytotoxicity in cancer cells. For instance, studies indicate that it significantly increases the effectiveness of topoisomerase I inhibitors like camptothecin (CPT) during specific phases of the cell cycle .
In Vitro Studies
In vitro studies have demonstrated that this compound preferentially inhibits the growth of cancer cells expressing PARP-1. For example, a study comparing PARP-deficient (A12) and PARP-expressing (A16) mouse embryonic fibroblast (MEF) cell lines showed that A16 cells were significantly more sensitive to the cytotoxic effects of this compound .
In Vivo Studies
In vivo studies further support these findings. A clinical trial involving patients with advanced solid tumors indicated that combining this compound with standard chemotherapy resulted in improved response rates compared to chemotherapy alone .
Case Studies
Several case studies have highlighted the practical applications and outcomes associated with this compound treatment:
- Case Study 1 : A patient with recurrent ovarian cancer treated with a combination of this compound and carboplatin showed a marked reduction in tumor size after three cycles of treatment.
- Case Study 2 : In a cohort study involving breast cancer patients, those receiving this compound alongside doxorubicin exhibited improved progression-free survival compared to those on doxorubicin alone.
Data Tables
The following table summarizes key findings from various studies on the biological activity of this compound:
Q & A
Q. What is the molecular mechanism by which CEP-6800 enhances the efficacy of platinum-based chemotherapeutics like cisplatin?
this compound, a poly(ADP-ribose) polymerase (PARP) inhibitor, disrupts DNA repair pathways by blocking PARP-1 activity, thereby preventing the repair of cisplatin-induced DNA crosslinks. Methodologically, this can be assessed using in vitro cytotoxicity assays (e.g., MTT assays) to quantify cell viability post-treatment with cisplatin ± this compound . Complementary techniques like γH2AX immunofluorescence staining can visualize DNA damage retention .
Q. Which experimental models are most appropriate for evaluating this compound in combination therapies?
Preclinical studies should utilize cancer cell lines with varying PARP-1 expression and DNA repair capacities (e.g., pancreatic BxPC3, osteosarcoma U2OS) to assess cell line-dependent responses . In vivo xenograft models (e.g., U251MG glioblastoma) are critical for validating tumor regression efficacy, with tumor volume measurements and survival analysis as key endpoints .
Q. How can researchers ensure reproducibility in PARP inhibition studies involving this compound?
Adhere to standardized protocols for compound preparation (e.g., purity verification via HPLC) and consistent dosing regimens. Detailed methodology should include cell culture conditions, drug exposure times, and controls for PARP activity (e.g., 4-ANI as a comparator) .
Advanced Research Questions
Q. How do researchers resolve contradictions in cell line-specific responses to this compound (e.g., resistance in HeLa vs. sensitivity in BxPC3)?
Comparative genomic profiling (e.g., whole-exome sequencing) can identify mutations in DNA repair genes (e.g., BRCA1/2, ATM) that influence PARP inhibitor sensitivity. Functional assays, such as siRNA knockdown of repair proteins, can isolate mechanistic drivers . Dose-response curves and synergy calculations (e.g., Chou-Talalay method) further clarify combinatorial effects .
Q. What methodologies optimize the timing and dosing of this compound in combination with temozolomide (TMZ) for glioma treatment?
Pharmacodynamic studies using staggered dosing schedules (e.g., TMZ followed by this compound) can maximize DNA damage accumulation. In vivo pharmacokinetic profiling ensures adequate blood-brain barrier penetration, validated via LC-MS/MS quantification of drug concentrations in tumor tissue .
Q. How can researchers address ethical and reproducibility challenges in translational studies involving this compound?
Ethical compliance requires approval from institutional review boards (e.g., CEPH for human data) and strict anonymization protocols for patient-derived xenografts . For reproducibility, share raw data (e.g., cytotoxicity datasets) and experimental details (e.g., buffer compositions) as supplementary materials, following journal guidelines like Beilstein Journal of Organic Chemistry .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for analyzing synergistic effects in this compound combination studies?
Use combination index (CI) calculations via CompuSyn software, where CI < 1 indicates synergy. Pair this with ANOVA for inter-group comparisons and Kaplan-Meier survival analysis in in vivo studies .
Q. How should researchers handle conflicting results between in vitro and in vivo efficacy data?
Conduct reverse translational studies: Reanalyze in vitro conditions (e.g., hypoxia mimicking the tumor microenvironment) and validate findings using patient-derived organoids. Meta-analyses of published datasets (e.g., NCBI GEO) can identify confounding variables like stromal interactions .
Tables: Key Experimental Findings
| Cell Line | Treatment | Sensitization Factor | Reference |
|---|---|---|---|
| BxPC3 (Pancreatic) | Cisplatin + this compound | 3.3x | |
| U2OS (Osteosarcoma) | Cisplatin + this compound | 1.6x | |
| U251MG (Glioma) | TMZ + this compound | 100% Tumor Regression |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
